Home > Products > Screening Compounds P42333 > Shaker B inactivating peptide
Shaker B inactivating peptide - 144119-58-4

Shaker B inactivating peptide

Catalog Number: EVT-454101
CAS Number: 144119-58-4
Molecular Formula: C95H158N32O28S
Molecular Weight: 2228.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The ShB peptide is derived from the Shaker B potassium channel, a well-characterized voltage-gated ion channel found in Drosophila melanogaster (fruit fly). The peptide sequence is typically represented as H2N-MAAVAGLYGLGEDRQHRKKQ, where it consists of 20 amino acids. It belongs to a class of peptides known as "ball" peptides due to their structural conformation and function in blocking ion channels during inactivation. The classification of this peptide falls under neurobiology and biochemistry, particularly focusing on ion channel physiology and pharmacology.

Synthesis Analysis

The synthesis of the ShB peptide involves solid-phase peptide synthesis using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process typically follows these steps:

  1. Solid-Phase Synthesis: The peptide is synthesized on a solid support using an automatic multiple synthesizer (such as AMS 422).
  2. C-Terminal Amidation: The peptide is synthesized with an amidated C-terminus to enhance stability.
  3. Acetylation: The N-terminus may be acetylated to improve solubility and bioactivity.
  4. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC), achieving a purity level of up to 95%.
  5. Characterization: The final product's composition and molecular mass are confirmed through amino acid analysis and mass spectrometry. Residual trifluoroacetic acid used during synthesis is removed through multiple lyophilization-solubilization cycles in dilute hydrochloric acid .
Molecular Structure Analysis

The molecular structure of the ShB peptide is characterized by its propensity to adopt a beta-hairpin conformation when interacting with lipid membranes. Key features include:

  • Beta-Hairpin Formation: The peptide readily forms intramolecular hydrogen bonds that stabilize its beta-structure, which is crucial for its interaction with membranes.
  • Electrostatic Interactions: The positively charged C-terminal region (RKKQ) aligns parallel to negatively charged phospholipid membranes, facilitating binding through electrostatic interactions.
  • Hydrophobic Regions: Although hydrophobic residues contribute to membrane insertion, studies indicate that electrostatic interactions can also drive binding independently of these regions .
Chemical Reactions Analysis

The ShB peptide primarily participates in non-covalent interactions during its function:

  1. Binding to Membranes: The ShB peptide binds with high affinity to anionic phospholipid vesicles, which mimic the cellular membrane environment.
  2. Insertion into Membranes: Upon binding, the peptide inserts into the hydrophobic bilayer, adopting a monomeric form that stabilizes its beta-hairpin structure.
  3. Inhibition of Ion Channels: The binding mechanism leads to the blockage of potassium channels by occluding the pore, effectively inhibiting ion flow .
Mechanism of Action

The mechanism by which the ShB peptide inactivates potassium channels involves several steps:

  1. Channel Binding: The ShB peptide binds to the open state of the potassium channel, primarily through electrostatic interactions facilitated by its C-terminal region.
  2. Pore Occlusion: Once bound, the peptide enters the channel's inner vestibule and physically obstructs ion passage, leading to channel inactivation.
  3. Conformational Changes: The binding induces conformational changes in both the peptide and the channel, stabilizing the inactivated state .
Physical and Chemical Properties Analysis

The physical and chemical properties of the ShB peptide include:

Applications

The ShB peptide has several scientific applications:

  1. Ion Channel Research: Used extensively to study mechanisms of ion channel gating and inactivation.
  2. Pharmacological Development: Insights gained from understanding this peptide's action can inform drug design targeting ion channels for conditions like epilepsy or cardiac arrhythmias.
  3. Biophysical Studies: Serves as a model system for investigating protein-membrane interactions and conformational dynamics .
Introduction

Potassium Channel Architecture and Gating Mechanisms

Voltage-gated potassium channels are tetramers, each subunit comprising six transmembrane helices (S1–S6). The S1–S4 segments form voltage-sensing domains, with S4 containing positively charged arginine/lysine residues that move outward during depolarization [3] [5]. This motion couples to the S4–S5 linker, which mechanically pulls the S6 helices to open the activation gate at the pore’s intracellular entrance [5]. The selectivity filter at the extracellular end maintains ion specificity through precise atomic coordination: carbonyl oxygens from the TVGYG sequence replace water molecules around potassium ions, enabling near-diffusion-limited conduction (~10⁸ ions/sec) [3]. The inner cavity, lined by S6 helices, houses a water-filled vestibule that allows hydrated potassium access to the filter. This architecture creates two potential gating points: the activation gate (S6 bundle crossing) and the selectivity filter (C-type inactivation site) [5].

N-Type Inactivation in Voltage-Gated Ion Channels

N-type inactivation is a pore-blocking mechanism mediated by intracellular N-terminal domains. In Shaker B channels, the inactivating peptide binds to a receptor site near the pore’s inner mouth, physically occluding ion permeation within milliseconds [1] [6]. This process requires:

  • A hydrophobic anchor (e.g., L7, V4, L10) for docking into a complementary pocket
  • A positively charged cluster (RKKQ) for electrostatic guidance to anionic membrane surfaces [1] [7]
  • Conformational flexibility enabling β-hairpin formation upon binding [10]Notably, this inactivation is reversible and competes with C-type inactivation, modulating cellular excitability patterns [6]. Mutations disrupting the β-hairpin (e.g., L7E) or phosphorylation at Y8 abolish inactivation, confirming the structure-function relationship [4] [7].

The Shaker B Potassium Channel: Historical Context and Functional Significance

The Shaker locus was identified through Drosophila mutants exhibiting action-potential prolongation and leg tremors—phenotypes linked to defective potassium-dependent repolarization [3]. Cloning of Shaker in 1987 revealed the first voltage-gated potassium channel gene, with the Shaker B splice variant providing the canonical model for N-type inactivation [3]. The inactivating peptide (residues 1–23) was shown to restore fast inactivation when applied to deletion mutants or non-inactivating channels, confirming its autonomous function [1] [4]. Biophysical studies demonstrated that the peptide:

  • Binds anionic phospholipid vesicles with nanomolar affinity
  • Adopts a stable β-hairpin in hydrophobic environments
  • Inserts into lipid bilayers as a monomer [1] [7]These properties mirror its interaction with the channel’s inactivation receptor, which comprises both hydrophobic residues and anionic charges [7] [10].

Properties

CAS Number

144119-58-4

Product Name

Shaker B inactivating peptide

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C95H158N32O28S

Molecular Weight

2228.5 g/mol

InChI

InChI=1S/C95H158N32O28S/c1-47(2)37-64(116-73(133)45-110-82(143)66(39-53-21-23-55(128)24-22-53)124-89(150)65(38-48(3)4)117-72(132)43-108-77(138)50(7)114-92(153)76(49(5)6)127-79(140)52(9)112-78(139)51(8)113-80(141)56(98)31-36-156-10)81(142)109-44-71(131)115-61(27-30-74(134)135)87(148)126-68(41-75(136)137)91(152)121-60(20-16-35-107-95(103)104)85(146)122-62(25-28-69(99)129)88(149)125-67(40-54-42-105-46-111-54)90(151)120-59(19-15-34-106-94(101)102)84(145)118-57(17-11-13-32-96)83(144)119-58(18-12-14-33-97)86(147)123-63(93(154)155)26-29-70(100)130/h21-24,42,46-52,56-68,76,128H,11-20,25-41,43-45,96-98H2,1-10H3,(H2,99,129)(H2,100,130)(H,105,111)(H,108,138)(H,109,142)(H,110,143)(H,112,139)(H,113,141)(H,114,153)(H,115,131)(H,116,133)(H,117,132)(H,118,145)(H,119,144)(H,120,151)(H,121,152)(H,122,146)(H,123,147)(H,124,150)(H,125,149)(H,126,148)(H,127,140)(H,134,135)(H,136,137)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t50-,51-,52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1

InChI Key

MQEZYILIHCJHNV-GUJIBKTASA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N

Synonyms

all peptide BP
potassium channel inactivating peptide
Shaker B ball peptide
Shaker B inactivating peptide
ShB inactivating peptide (BP)

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.